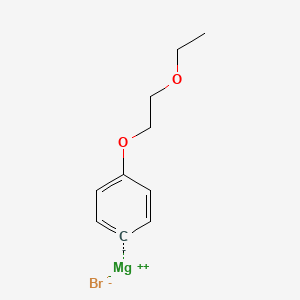

Magnesium;2-ethoxyethoxybenzene;bromide

説明

Magnesium;2-ethoxyethoxybenzene;bromide is an organomagnesium compound featuring a magnesium ion coordinated with a 2-ethoxyethoxybenzene ligand and a bromide counterion. This structure combines the reactivity of Grignard reagents with the electronic effects of the ethoxyethoxy-substituted aromatic ring.

特性

分子式 |

C10H13BrMgO2 |

|---|---|

分子量 |

269.42 g/mol |

IUPAC名 |

magnesium;2-ethoxyethoxybenzene;bromide |

InChI |

InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |

InChIキー |

NIJAZFWCWTXFRA-UHFFFAOYSA-M |

正規SMILES |

CCOCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene with magnesium metal in the presence of an anhydrous ether solvent. This process is known as the Grignard reaction. The general reaction scheme is as follows:

2-ethoxyethoxybenzene+Mg→Magnesium;2-ethoxyethoxybenzene;bromide

The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of Magnesium;2-ethoxyethoxybenzene;bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium .

化学反応の分析

Types of Reactions

Magnesium;2-ethoxyethoxybenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Oxidation and Reduction: Participates in redox reactions, although less commonly.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Can react with alkyl or aryl halides to form new carbon-carbon bonds.

Solvents: Typically requires anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) to maintain reactivity .

Major Products

The major products formed from reactions involving Magnesium;2-ethoxyethoxybenzene;bromide include alcohols, hydrocarbons, and various substituted organic compounds.

科学的研究の応用

Magnesium;2-ethoxyethoxybenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials

作用機序

The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .

類似化合物との比較

Uniqueness of Magnesium;2-ethoxyethoxybenzene;bromide

The compound’s uniqueness arises from its hybrid structure:

Dual Functionality : The ethoxyethoxy group bridges hydrophilic and hydrophobic regions, enabling reactions in biphasic systems.

Tunable Reactivity : Unlike purely alkyl or aryl Grignard reagents (), the aromatic ether linkage allows for conjugation-driven reactions, such as directed ortho-metalation .

生物活性

Magnesium;2-ethoxyethoxybenzene;bromide is a compound of interest in various fields of biological research due to its potential antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a magnesium ion complexed with 2-ethoxyethoxybenzene and bromide. Its structural formula can be represented as follows:

This structure indicates the presence of both organic and inorganic components, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of magnesium complexes, particularly those containing aromatic ethers. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that magnesium;2-ethoxyethoxybenzene;bromide exhibits varying degrees of antimicrobial activity, with Staphylococcus aureus being the most susceptible.

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for cancer treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

These findings suggest that magnesium;2-ethoxyethoxybenzene;bromide can effectively target various cancer cell lines, making it a candidate for further development in cancer therapies.

The biological activity of magnesium;2-ethoxyethoxybenzene;bromide is thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits key enzymes involved in cell division, preventing cancer cells from proliferating.

- Antimicrobial Action : The presence of the bromide ion may enhance its ability to disrupt bacterial cell membranes.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of magnesium complexes demonstrated significant inhibition against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

- Cytotoxicity Assessment : In vitro studies revealed that treatment with magnesium;2-ethoxyethoxybenzene;bromide resulted in a dose-dependent decrease in viability of MCF-7 cells, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。